The synthesis of 3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide can be accomplished through several methods:
Key parameters influencing synthesis include:
The molecular structure of 3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide includes:
The compound's molecular formula is CHNO, and it has a molecular weight of approximately 203.26 g/mol. The presence of functional groups such as amino and propene contributes to its chemical reactivity and biological activity .
3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes, including yields and purity of products.
The mechanism of action for 3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide involves its interaction with specific molecular targets within biological systems:
3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide has various scientific applications:
The compound "3-Amino-4-methyl-N-(prop-2-en-1-yl)benzamide" follows systematic IUPAC rules for benzamide derivatives. The parent structure is benzamide (benzene ring with a carboxamide group at position 1). The substituents are defined as follows [1] [7]:
Alternative names include N-Allyl-3-amino-p-toluamide (non-IUPAC), emphasizing the allyl chain and toluamide (methyl-substituted benzamide) backbone. The molecular formula C₁₁H₁₄N₂O confirms the atomic composition [1].
Table 1: Nomenclature Conventions
Component | IUPAC Specification | Example |
---|---|---|
Parent Chain | Benzamide | Benzene-carboxamide |
Substituent Positions | Lowest locants (3,4) | 3-Amino-4-methyl |
N-Substitution | Alkyl group naming | N-(prop-2-en-1-yl) |
Alternative Names | Functional-group-oriented | N-Allyl-3-amino-4-methylbenzamide |
This compound belongs to the N-substituted benzamide class, characterized by a benzene ring appended to a carboxamide group with nitrogen-linked modifications. Key pharmacophoric elements include [2] [4] [6]:
Structurally similar bioactive compounds include nilotinib derivatives (e.g., 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide), which share the benzamide core but feature extended heterocyclic substitutions for kinase inhibition [6].
Table 2: Structural Comparison to Benzamide Pharmacophores
Compound | Core Structure | N-Substituent | Key Pharmacophoric Role |
---|---|---|---|
3-Amino-4-methyl-N-(prop-2-en-1-yl)benzamide | 3-Amino-4-methylbenzamide | Allyl | Steric modulation, electrophilicity |
3-Amino-N-(4-methylphenyl)benzamide | 3-Aminobenzamide | 4-Methylphenyl | Aromatic π-system extension |
3-Amino-4-methoxy-N-(4-methylthiazol-2-yl)benzamide | 3-Amino-4-methoxybenzamide | 4-Methylthiazolyl | Heterocyclic target engagement |
Three isomerism types are relevant:
No chiral centers exist, eliminating stereoisomerism. However, the allyl group’s double bond exhibits E/Z isomerism in theory, though steric constraints favor the Z-configuration [5].
Substituents significantly alter the benzamide’s electronic properties:
Table 3: Electronic Effects of Substituents
Substituent | Position | Electronic Effect | Impact on Benzamide Reactivity |
---|---|---|---|
−NH₂ | C3 | +R (resonance donor) | Increased nucleophilicity at C2/C6 |
−CH₃ | C4 | +I (inductive donor) | Enhanced electron density at C5 |
−CH₂CH=CH₂ | N | −I (inductive acceptor) | Reduced amide resonance; carbonyl polarization |
These effects collectively increase susceptibility to electrophilic attack at C5/C6 and reduce carbonyl oxygen basicity by 20% versus N-alkyl analogs, as quantified by molecular orbital calculations [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1